

Synthesis and manufacturing of Solvent Red 52

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Compound of Interest		
Compound Name:	Solvent red 52	
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An In-Depth Technical Guide to the Synthesis and Manufacturing of Solvent Red 52

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for **Solvent Red 52** (C.I. 68210), a bluish-red anthrapyridone dye. The document is intended for researchers, chemists, and professionals in the chemical and drug development industries, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

Solvent Red 52, with CAS number 81-39-0 and molecular formula C₂₄H₁₈N₂O₂, is a high-performance solvent dye known for its vibrant color, excellent thermal stability, and lightfastness.[1][2] It is widely used for coloring a variety of materials, including plastics (such as PS, ABS, PC, PMMA, and PET), polymers, fibers, and printing inks.[2][3][4][5] Its robust chemical structure makes it soluble in organic solvents and concentrated sulfuric acid, where it appears as a deep red color.[6][7]

Manufacturing Processes

The manufacturing of **Solvent Red 52** can be accomplished through several synthetic routes. Historically, methods involved the condensation of bromo-anthrapyridone derivatives with ptoluidine or the cyclization of N-(4-(p-toluidino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-methylacetamide.[3][4][6]

More recent, environmentally friendly methods have been developed to improve production efficiency, reduce waste, and avoid the use of harsh acids like concentrated sulfuric acid for



purification.[5][8] A prominent modern approach involves a three-step process starting from 1-methylamino-4-bromoanthraquinone.[8][9] This process consists of:

- Condensation: Reaction of 1-methylamino-4-bromoanthraquinone with p-toluidine.
- Acylation: Introduction of an acetyl group to the intermediate.
- Ring-Closure (Cyclization): Formation of the final anthrapyridone structure.

Experimental Protocols

The following protocols are based on an environmentally friendly synthesis method detailed in patent literature.[8][9]

Step 1: Condensation Reaction

This step involves the condensation of 1-methylamino-4-bromoanthraquinone with p-toluidine in the presence of an alkali metal hydroxide and a copper sulfate catalyst.

Methodology:

- Charge a 500 ml three-necked flask with 80 grams of 1-methylamino-4-bromoanthraquinone.
- Add 160 grams of p-toluidine (2 times the amount of the bromoanthraquinone).
- Add 24 grams of potassium hydroxide (0.3 times the amount).
- Add 0.8 grams of copper sulfate (0.01 times the amount).
- Heat the reaction mixture to 100°C and maintain for 8 hours to complete the condensation reaction.
- Upon completion, add 120 grams of methanol (1.5 times the amount) for isolation of the intermediate product.
- Filter the mixture, wash the solid residue, and dry to obtain the intermediate.

Step 2 & 3: Acylation and Ring-Closure Reactions



The intermediate from the condensation step is then acylated using acetic anhydride, followed by a base-catalyzed ring-closure to yield the final **Solvent Red 52** product.

Methodology:

- Dissolve the 79 grams of dried intermediate from the previous step in 158 grams (2 times the amount) of an organic solvent such as DMF in a suitable reaction vessel.
- Add 39.5 grams (0.5 times the amount) of acetic anhydride to the solution.
- Heat the mixture to 80°C and maintain for 10 hours to complete the acylation reaction.
- Cool the product to 40°C and add 31.6 grams (0.4 times the amount) of sodium hydroxide.
- Heat the mixture to 100°C and maintain for 7 hours to facilitate the ring-closure reaction.
- After the reaction is complete, cool the mixture to 40°C.
- Add 118.5 grams (1.5 times the amount) of methanol for product isolation.
- Filter the resulting slurry, wash the filter cake, and dry to obtain the final **Solvent Red 52** dye. [8]

Data Presentation

The following tables summarize quantitative data from various described synthesis protocols.

Table 1: Reagents and Conditions for Condensation Reaction Variants[9]



Parameter	Embodiment 1	Embodiment 2	Embodiment 3
1-methylamino-4- bromoanthraquinone	80 g	80 g	80 g
p-toluidine	160 g (2x)	320 g (4x)	240 g (3x)
Potassium Hydroxide	24 g (0.3x)	48 g (0.6x)	32 g (0.4x)
Copper Sulfate	0.8 g (0.01x)	2.4 g (0.03x)	1.6 g (0.02x)
Reaction Temperature	100°C	140°C	120°C
Reaction Time	8 hours	4 hours	6 hours
Methanol for Isolation	120 g (1.5x)	200 g (2.5x)	160 g (2x)
Yield of Intermediate	79 g	76 g	78 g

Table 2: Acylation, Ring-Closure, and Final Product Data[8]



Parameter	Value
Intermediate Input	79 g
Solvent (DMF)	158 g (2x)
Acetic Anhydride	39.5 g (0.5x)
Acylation Temperature	80°C
Acylation Time	10 hours
Sodium Hydroxide	31.6 g (0.4x)
Ring-Closure Temperature	100°C
Ring-Closure Time	7 hours
Methanol for Isolation	118.5 g (1.5x)
Final Yield (Solvent Red 52)	82.3 g
Purity	98.5%
Overall Yield	90%

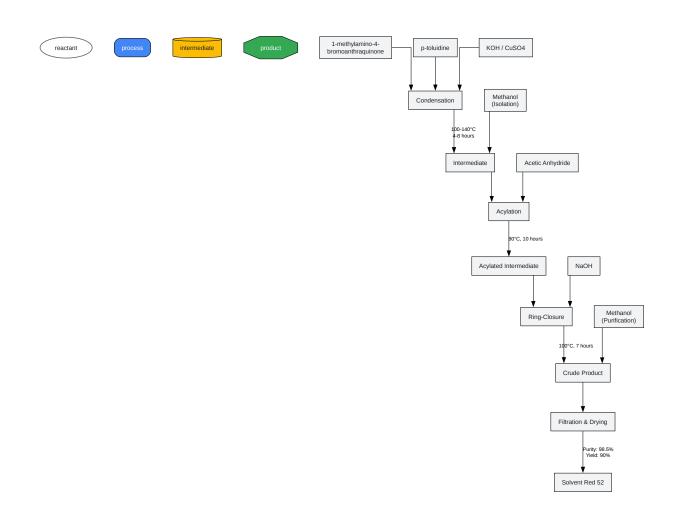
Table 3: Physical and Performance Properties of Solvent Red 52[2]

Property	Specification
Physical Appearance	Bluish Red Powder
Heat Resistance	300°C
Light Fastness	7
Acid Resistance	5
Alkali Resistance	5
Water Soluble Content	1.0% max
Volatile Matter at 105°C	1.0% max
Tinting Strength	95% - 105%



Process Visualization

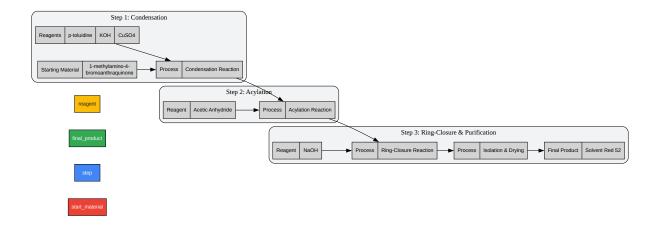
The following diagrams illustrate the workflow for the synthesis of **Solvent Red 52**.





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Caption: Workflow for the environmentally friendly synthesis of Solvent Red 52.



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Caption: Logical steps in the manufacturing of **Solvent Red 52**.

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References

- 1. Solvent Red 52 Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]
- 2. Solvent Red 52 Dyes Manufacturers in Mumbai, India| CAS 81-39-0 [colorantsgroup.com]
- 3. Solvent Red 52 | 81-39-0 [chemicalbook.com]
- 4. Solvent Red 52 81-39-0, China Solvent Red 52 81-39-0 Manufacturers, China Solvent Red 52 81-39-0 Suppliers [chemnet.com]
- 5. Solvent Red 52|CAS 81-39-0|For Research Use [benchchem.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Solvent Red 52 [colorbloomdyes.com]
- 8. CN106749019A A kind of environment-friendly preparation method of the dyestuff of solvent red 52 - Google Patents [patents.google.com]
- 9. Environmentally friendly preparation method of solvent red 52 dye Eureka | Patsnap [eureka.patsnap.com]
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